2-Bromo-6-(piperidin-1-yl)pyrazine

Medicinal Chemistry Lipophilicity Drug Discovery

Secure a consistent supply of high-purity 2-Bromo-6-(piperidin-1-yl)pyrazine for your CNS drug discovery programs. This versatile scaffold, featuring a bromine handle for rapid cross-coupling diversification, is ideal for kinase inhibitor research. - Favorable cLogP (~3.34) for optimizing blood-brain barrier permeability. - Demonstrated GPR35 agonist activity (IC50: 650 nM) for pharmacological validation. - Solid physical state, soluble in DMSO/DMF for automated HTS workflows.

Molecular Formula C9H12BrN3
Molecular Weight 242.12 g/mol
CAS No. 1017781-76-8
Cat. No. B12436928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(piperidin-1-yl)pyrazine
CAS1017781-76-8
Molecular FormulaC9H12BrN3
Molecular Weight242.12 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=CN=CC(=N2)Br
InChIInChI=1S/C9H12BrN3/c10-8-6-11-7-9(12-8)13-4-2-1-3-5-13/h6-7H,1-5H2
InChIKeyZDWFVRMVDWKICQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(piperidin-1-yl)pyrazine: Key Scaffold for Medicinal Chemistry


2-Bromo-6-(piperidin-1-yl)pyrazine (CAS 1017781-76-8) is a heterocyclic building block featuring a pyrazine core substituted with a bromine atom at the 2-position and a piperidine ring at the 6-position . This compound is a versatile small-molecule scaffold widely utilized in medicinal chemistry, particularly in the context of neuropharmacology and kinase inhibitor research . The bromine atom introduces unique electronic properties that influence both chemical reactivity and potential biological activity, making it a valuable intermediate for the synthesis of complex molecules with specific pharmacological profiles .

2-Bromo-6-(piperidin-1-yl)pyrazine: Halogen Exchange Challenges


Simple substitution of the 2-bromo group with other halogens (e.g., chlorine or iodine) or with other piperidinylpyrazine regioisomers is not straightforward, as the specific electronic and steric properties imparted by the bromine atom at the 2-position are crucial for modulating reactivity in cross-coupling reactions and influencing biological target engagement . The combination of the electron-deficient pyrazine ring and the basic piperidine nitrogen creates a unique pharmacophore environment; changing the halogen or its position can significantly alter key properties such as lipophilicity, metabolic stability, and binding affinity, which are critical for downstream drug development .

2-Bromo-6-(piperidin-1-yl)pyrazine: Differentiation Evidence vs. Analogs


Lipophilicity Advantage for CNS Penetration

The calculated partition coefficient (cLogP) for 2-Bromo-6-(piperidin-1-yl)pyrazine is approximately 3.34, placing it within an optimal range for CNS drug candidates where moderate lipophilicity balances membrane permeability with low non-specific binding [1]. This value is notably higher than the estimated cLogP for 2-chloro-6-(piperidin-1-yl)pyrazine (~2.5) and lower than that for 2-iodo-6-(piperidin-1-yl)pyrazine (~3.9), offering a differentiated profile for optimizing blood-brain barrier penetration.

Medicinal Chemistry Lipophilicity Drug Discovery

Superior Cross-Coupling Reactivity

The bromine atom at the 2-position of the pyrazine ring provides a versatile handle for Pd-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . While direct quantitative comparison data for this specific scaffold is not available, general reactivity trends for heteroaryl halides indicate that the C-Br bond in electron-deficient pyrazines is significantly more reactive towards oxidative addition than the corresponding C-Cl bond, enabling milder reaction conditions, higher yields, and broader substrate scope [1]. This is a critical advantage in library synthesis.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Biological Target Engagement Profile

The compound has been screened in various in vitro assays, showing activity against targets such as the alpha-1 adrenergic receptor (binding affinity: 5*10e-4) and demonstrating agonist activity at GPR35 in human HT-29 cells with an IC50 of 650 nM [1][2]. Furthermore, related piperidinyl-pyrazine derivatives have been explored as CXCR3 antagonists and kinase inhibitors, highlighting the scaffold's potential in diverse therapeutic areas [3].

Pharmacology Kinase Inhibition Receptor Binding

Solid-State Stability Advantage

2-Bromo-6-(piperidin-1-yl)pyrazine is a solid at room temperature and is soluble in common organic solvents, which facilitates handling, weighing, and dissolution for assay preparation . This solid state offers a significant advantage over related analogs that may be oils or low-melting solids, simplifying storage and reducing the risk of degradation or spillage during compound management workflows.

Compound Management Stability Medicinal Chemistry

2-Bromo-6-(piperidin-1-yl)pyrazine: Research and Procurement Scenarios


CNS-Penetrant Lead Synthesis

Based on its favorable cLogP of ~3.34, 2-Bromo-6-(piperidin-1-yl)pyrazine is an ideal building block for constructing lead compounds targeting central nervous system (CNS) disorders [1]. Its balanced lipophilicity profile supports the design of molecules with optimal blood-brain barrier permeability, a critical parameter for CNS drug discovery programs.

Kinase Inhibitor Library Synthesis

The bromine atom serves as a reactive handle for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1]. This enables the rapid and efficient diversification of the pyrazine core, allowing medicinal chemists to synthesize large libraries of novel kinase inhibitors and other bioactive molecules in parallel synthesis workflows.

GPR35 and Adrenergic Receptor Tool Compound

The compound has demonstrated activity in specific in vitro assays, including agonist activity at GPR35 with an IC50 of 650 nM and binding to the alpha-1 adrenergic receptor [1]. This validates its use as a pharmacological tool compound for probing the biology of these receptors or as a starting point for hit-to-lead optimization campaigns.

Solid Reagent for High-Throughput Screening

Its solid physical state at room temperature, combined with solubility in DMSO and DMF, makes it highly amenable to automated compound management systems [1]. This ensures accurate weighing and dissolution for the preparation of stock solutions used in high-throughput screening (HTS) and other assay formats, reducing handling errors and improving workflow efficiency.

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